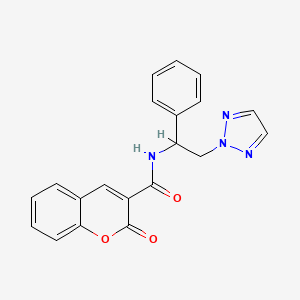
2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2H-chromene-3-carboxamide is a novel compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation
Chromene derivatives, such as those discussed by Ramaganesh et al. (2010), showcase the process of synthesizing complex molecules that include chromene structures with potential biological properties. Their study details the synthesis of a series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, exploring their antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Ramaganesh, Bodke, & Venkatesh, 2010).
Structural and Conformational Studies
Research on chromene derivatives also extends into understanding their structural and conformational dynamics. For example, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives reveal intricate details about their crystal structures and polymorphism, providing insights into the stability and reactivity of these compounds (Reis et al., 2013).
Chemosensory Applications
Moreover, chromene compounds have been explored for their chemosensory applications. A study by Meng et al. (2018) describes the synthesis of a chromene-based fluorophore with selective fluorescence responses, showcasing its potential as a chemosensor for detecting ions like Cu2+ and H2PO4− in biological and environmental samples (Meng et al., 2018).
Antioxidant and Antibacterial Agents
The synthesis of indolyl-4H-chromene-3-carboxamides, as presented by Subbareddy and Sumathi (2017), highlights another significant application of chromene derivatives. Their work demonstrates the potential of these compounds as antioxidant and antibacterial agents, offering a new avenue for therapeutic applications (Subbareddy & Sumathi, 2017).
properties
IUPAC Name |
2-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(16-12-15-8-4-5-9-18(15)27-20(16)26)23-17(13-24-21-10-11-22-24)14-6-2-1-3-7-14/h1-12,17H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRLGIMNFHOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)

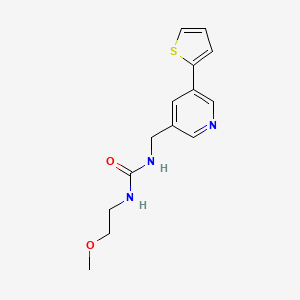
![ethyl 2-[7-((2E)but-2-enyl)-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2868684.png)

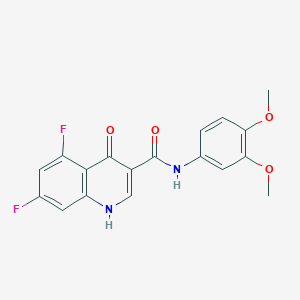
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2868688.png)
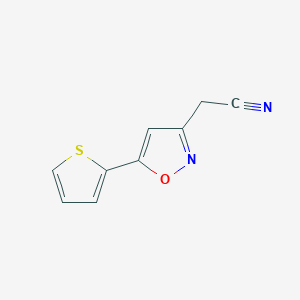

![2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2868692.png)
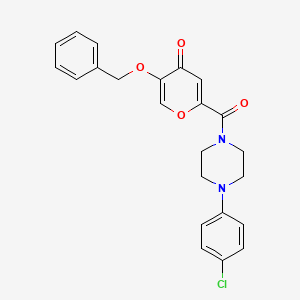
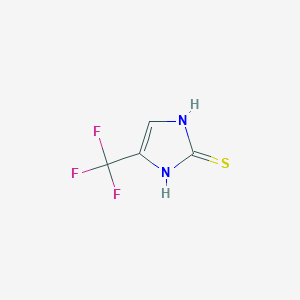
![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)
![3-phenyl-N-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]propanamide](/img/structure/B2868703.png)